6-amino-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one
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Overview
Description
The compound with the identifier “6-amino-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the compound “6-amino-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of “this compound” may involve large-scale chemical reactions using specialized equipment. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions: The compound “6-amino-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products may include derivatives with altered chemical and physical properties, which can be further utilized in various applications.
Scientific Research Applications
The compound “6-amino-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one” has a wide range of scientific research applications. It is used in fields such as chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it may be used as a probe to study biological processes. In medicine, it has potential therapeutic applications, and in industry, it can be used in the production of various chemical products.
Mechanism of Action
The mechanism of action of “6-amino-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Understanding the mechanism of action is crucial for developing new applications and improving the efficacy of the compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “6-amino-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one” include those with related chemical structures and properties. These compounds may share common functional groups or structural motifs, making them suitable for comparison.
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. Compared to similar compounds, it may exhibit distinct reactivity, stability, and biological activity, making it valuable for specific applications.
Conclusion
The compound “this compound” is a versatile chemical entity with significant potential in various scientific fields Its unique properties and reactivity make it a valuable tool for researchers and industry professionals
Properties
IUPAC Name |
6-amino-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O/c12-11(13,14)6-2-1-3-7(4-6)16-10-17-8(15)5-9(19)18-10/h1-5H,(H4,15,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJULGJPDMRJPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=O)C=C(N2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC2=NC(=O)C=C(N2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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